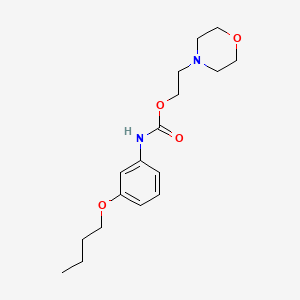
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound known for its diverse applications in various fields. It is often used in research and industrial settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 3-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
類似化合物との比較
Similar Compounds
- Carbamic acid, (3-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
- Carbamic acid, (3-butoxyphenyl)-, 2-(4-pyrrolidinyl)ethyl ester
Uniqueness
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its morpholine ring provides unique steric and electronic effects, differentiating it from similar compounds.
特性
CAS番号 |
65347-91-3 |
|---|---|
分子式 |
C17H26N2O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-10-22-16-6-4-5-15(14-16)18-17(20)23-13-9-19-7-11-21-12-8-19/h4-6,14H,2-3,7-13H2,1H3,(H,18,20) |
InChIキー |
XPOMVEWPTSHEIO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


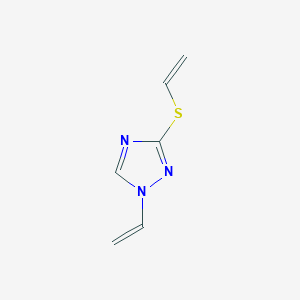
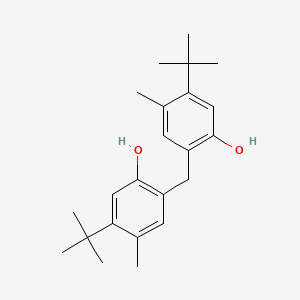
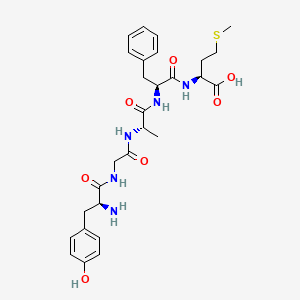
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)

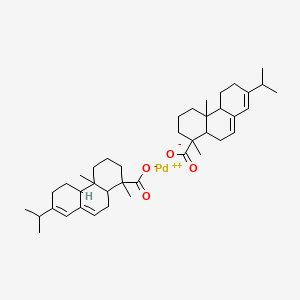

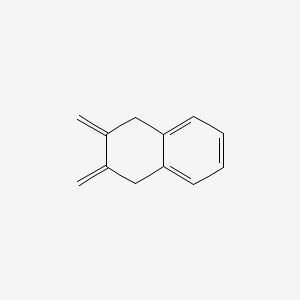
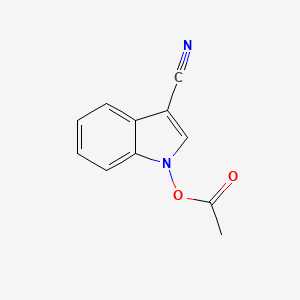
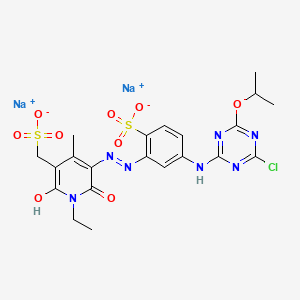

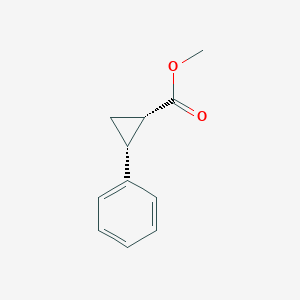
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
